N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(2,3-Dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex ethanediamide derivative featuring a 2,3-dimethylphenyl group, a piperidin-2-yl ethyl chain, and a 4-fluoro-2-methylbenzenesulfonyl substituent. Its ethanediamide (oxalamide) backbone is a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-16-7-6-9-21(18(16)3)27-24(30)23(29)26-13-12-20-8-4-5-14-28(20)33(31,32)22-11-10-19(25)15-17(22)2/h6-7,9-11,15,20H,4-5,8,12-14H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSSMTWNGZYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the oxalamide moiety. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Ethanediamide Backbones
The compound shares structural homology with N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (). Key comparisons include:
The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to the target compound’s fluoro-methylbenzenesulfonyl group, which may improve aqueous solubility .
Substituted Phenyl Acetamide Analogues
lists pesticidal acetamides with structural parallels in aromatic substitution patterns:
- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : Shares the 2,3-dimethylphenyl group but replaces ethanediamide with a chloroacetamide backbone. This simpler structure is optimized for herbicidal activity, whereas the target compound’s complexity suggests broader biochemical interactions .
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Features a methoxymethyl group instead of a piperidine-sulfonyl chain, highlighting how alkyl/aryl substitutions dictate pesticidal vs.
Fluorophenyl and Piperidine Derivatives
includes fluorophenyl-piperidine hybrids, such as methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate.
Sulfonamide-Based Analogues
The sulfonamide N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () shares the 2,3-dimethylphenyl group and dual sulfonyl motifs. However, its "double" sulfonamide structure contrasts with the target compound’s single benzenesulfonyl-piperidine group. This difference may reduce steric hindrance in the target compound, improving membrane permeability .
Key Research Findings and Implications
- Synthetic Challenges : The unexpected formation of dual sulfonamides (as in ) underscores the reactivity of sulfonylating agents, suggesting that the target compound’s synthesis requires precise control to avoid byproducts .
- Biological Activity : While pesticidal acetamides () prioritize halogenated hydrophobicity, the target compound’s ethanediamide and piperidine-sulfonyl groups may favor central nervous system (CNS) targets, akin to piperidine-containing neuroactive drugs .
- Physicochemical Properties: The 4-fluoro-2-methylbenzenesulfonyl group likely enhances metabolic stability compared to non-fluorinated analogues, balancing solubility and bioavailability.
Biological Activity
N'-(2,3-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a sulfonamide moiety, which are known to influence biological activity. The presence of fluorine and methyl groups also contributes to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound may involve:
- Enzyme Inhibition : Potential inhibition of proteases or other enzymes involved in disease pathways.
- Receptor Modulation : Interaction with specific receptors that mediate cellular responses.
Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds against various cancer cell lines, noting that structural modifications can significantly impact efficacy. While specific data for this compound is limited, analogs have shown promising results against breast, colon, and lung cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 5.0 |
| Compound B | Colon Cancer | 3.5 |
| Compound C | Lung Cancer | 7.1 |
Case Studies
-
Antiviral Activity : Research on structurally similar compounds has indicated potential antiviral properties against flaviviruses like Zika and dengue. The compounds were found to inhibit viral replication effectively.
- Example : A series of pyrazine derivatives demonstrated IC50 values as low as 130 nM against Zika virus protease, suggesting that modifications in the piperidine or sulfonamide regions could enhance activity against viral targets.
- Neuropharmacological Effects : Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
